Tert-butyl 1,3-diazepane-1-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl 1,3-diazepane-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-4-6-11-8-12/h11H,4-8H2,1-3H3 |
InChI Key |
FICMNWAEXWMEAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCNC1 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 1,3 Diazepane 1 Carboxylate and Its Analogues
De Novo Synthesis of the 1,3-Diazepane (B8140357) Ring System
The fundamental challenge in the synthesis of 1,3-diazepanes lies in the entropically disfavored formation of a seven-membered ring. Several approaches have been developed to overcome this hurdle, including ring-closing strategies, linear multi-step constructions, and rearrangement reactions.
Ring-Closing Strategies and Precursor Design
Ring-closing strategies are a prominent method for the formation of the 1,3-diazepane nucleus. These methods typically involve the cyclization of a linear precursor containing the requisite carbon and nitrogen atoms. The design of these precursors is critical to facilitate efficient ring closure.
One notable example is the use of ring-closing metathesis (RCM) to construct a related 1,3-diazepinone ring system. This approach utilizes a diallyl urea (B33335) derivative as the linear precursor. The precursor is first protected, for instance with benzoyl groups, and then subjected to a ruthenium-based catalyst to induce the ring closure. Subsequent deprotection yields the desired diazepinone. While this example leads to an oxidized form of the diazepane ring, the underlying strategy of using RCM with appropriately designed olefinic precursors is a viable pathway to the saturated 1,3-diazepane core.
The design of the acyclic precursor is paramount for a successful ring-closing reaction. Key considerations include the length of the carbon chain separating the two nitrogen functionalities and the nature of the reactive groups that will form the final bond to close the ring. For instance, a linear precursor could be designed with terminal electrophilic and nucleophilic sites, such as an amino group and a leaving group separated by the appropriate number of carbon atoms, to facilitate intramolecular cyclization.
Multi-Step Linear Approaches for Core Scaffold Construction
Multi-step linear synthetic sequences provide a reliable, albeit often lengthy, route to the 1,3-diazepane scaffold. These methods build the molecule in a stepwise fashion from simple, commercially available starting materials. A common strategy involves the use of 1,3-diaminopropane as a key building block.
A representative linear synthesis could commence with the mono-protection of 1,3-diaminopropane with a suitable protecting group, such as the Boc group, to differentiate the two amino functionalities. The remaining free amino group can then be reacted with a three-carbon electrophilic synthon to introduce the remaining carbon atoms of the seven-membered ring. Subsequent functional group manipulations and a final intramolecular cyclization step would then yield the 1,3-diazepane ring. A patent describing the synthesis of a substituted (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate highlights a similar linear approach, showcasing the industrial applicability of such multi-step sequences. Although this example pertains to the 1,4-isomer, the principles of sequential bond formation and cyclization are directly translatable to the synthesis of the 1,3-diazepane core.
The following table outlines a hypothetical multi-step linear synthesis for tert-butyl 1,3-diazepane-1-carboxylate:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 1,3-Diaminopropane | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Solvent (e.g., Dichloromethane) | N-(3-aminopropyl)carbamic acid tert-butyl ester |
| 2 | N-(3-aminopropyl)carbamic acid tert-butyl ester | 1,3-Dihalopropane (e.g., 1,3-dibromopropane), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Tert-butyl (3-(3-bromopropylamino)propyl)carbamate |
| 3 | Tert-butyl (3-(3-bromopropylamino)propyl)carbamate | Base (e.g., NaH), Solvent (e.g., THF) | This compound |
This table represents a generalized synthetic scheme and specific conditions may require optimization.
Cyanamide-Induced Rearrangement Reactions
A novel and powerful method for the synthesis of complex 1,3-diazepane scaffolds involves a cyanamide-induced rearrangement of epoxy-δ-lactams. This approach allows for the construction of highly substituted 1,3-diazepanes with a high degree of stereochemical control, making it particularly valuable for the synthesis of natural product-like molecules.
The reaction proceeds by treating a silyl-protected epoxy-δ-lactam with sodium cyanamide (B42294) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This initiates a cascade of events including the ring-opening of the epoxide by the cyanamide nucleophile, followed by a rearrangement and subsequent cyclization to form the 1,3-diazepane ring. This method is notable for its ability to generate significant molecular complexity in a single step from readily available starting materials derived from sugars. The resulting highly functionalized 1,3-diazepane can then be further modified as needed.
Strategic N-Protection with the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. In the context of 1,3-diazepane synthesis, the Boc group can be introduced either onto the pre-formed heterocycle or integrated into the synthetic sequence at an earlier stage.
Direct N-Boc Introduction Techniques
The most straightforward method for the preparation of this compound is the direct N-protection of the 1,3-diazepane ring. This is typically achieved by reacting the free diamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
The reaction conditions can be tuned to favor either mono- or di-protection of the diazepane. For the synthesis of this compound, careful control of the stoichiometry of the Boc-anhydride is crucial to achieve selective mono-protection. The reaction is generally carried out in a suitable organic solvent such as dichloromethane (B109758) or tetrahydrofuran.
| Substrate | Reagent | Base (optional) | Solvent | Product |
| 1,3-Diazepane | Di-tert-butyl dicarbonate | Triethylamine (B128534) | Dichloromethane | This compound |
| 1,3-Diazepane | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | - | Tetrahydrofuran | This compound |
Integrated Boc Protection in Cascade and Domino Reactions
More advanced synthetic strategies aim to incorporate the installation of the Boc protecting group into a cascade or domino reaction sequence. This approach offers increased efficiency by reducing the number of separate reaction and purification steps. While specific examples for the direct synthesis of this compound via such a process are not extensively reported, the principles of domino reactions in heterocyclic synthesis are well-established.
Asymmetric Synthesis and Enantioselective Methodologies
Asymmetric synthesis of chiral 1,3-diazepanes, including this compound, can be approached through several strategies that introduce chirality in a controlled manner. These methods primarily involve the use of chiral auxiliaries, chiral reagents, or catalytic asymmetric reactions to influence the stereochemical outcome of the synthesis.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. While direct examples for the synthesis of this compound using this method are not extensively documented, the principle can be applied to the synthesis of its chiral precursors, primarily chiral 1,3-diamines.
One common strategy involves the use of well-established chiral auxiliaries, such as those derived from amino acids or terpenes, to control the stereochemistry of reactions that form the diamine backbone. For instance, Evans' oxazolidinone auxiliaries or pseudoephedrine-based auxiliaries can be used to perform diastereoselective alkylations or additions to introduce the desired stereocenters in the linear precursor before cyclization.
Another approach is the use of chiral reagents, where a non-chiral substrate reacts with a chiral reagent to produce a chiral product. For example, the asymmetric reduction of a prochiral ketone or imine precursor to a chiral 1,3-diazepane could be achieved using a chiral reducing agent.
Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Potential Use in Diazepane Synthesis |
| Evans' Oxazolidinones | Diastereoselective alkylation, aldol reactions | Synthesis of chiral 1,3-diamine precursors |
| Pseudoephedrine | Diastereoselective alkylation | Synthesis of chiral 1,3-diamine precursors |
| (S)- or (R)-tert-Butanesulfinamide | Asymmetric synthesis of amines | Synthesis of chiral 1,3-diamines |
| SAMP/RAMP Hydrazones | Asymmetric alkylation of carbonyl compounds | Introduction of chirality in precursors |
Catalytic asymmetric cyclization represents a highly efficient method for the synthesis of chiral heterocycles. In this approach, a chiral catalyst, typically a transition metal complex with a chiral ligand, facilitates the enantioselective formation of the diazepane ring from an achiral precursor. While specific catalytic asymmetric cyclizations leading directly to this compound are not widely reported, related methodologies for similar ring systems provide a conceptual framework.
For instance, transition metal-catalyzed intramolecular C-N bond formation is a powerful tool. A hypothetical approach could involve an achiral N-Boc protected amino alcohol with a tethered amine. A chiral catalyst could then mediate an intramolecular cyclization, such as an asymmetric amination or hydroamination, to form the seven-membered ring with high enantioselectivity.
When direct asymmetric synthesis is not feasible or yields are low, the resolution of a racemic mixture of this compound is an alternative strategy to obtain the pure enantiomers. This can be achieved through several methods:
Classical Resolution: This involves the reaction of the racemic diazepane with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the diazepane can be recovered by removing the resolving agent.
Chiral Chromatography: Another powerful technique is the use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). The racemic mixture is passed through a column containing a chiral material that interacts differently with each enantiomer, leading to their separation.
Advanced Synthetic Transformations for Functionalized Diazepanes
The synthesis of functionalized diazepanes often requires more sophisticated strategies that allow for the efficient construction of the ring system and the introduction of various substituents.
Intramolecular cyclization is a key step in the synthesis of many cyclic compounds, including 1,3-diazepanes. The Fukuyama-Mitsunobu reaction is a notable example of a mild and efficient method for C-N bond formation. This reaction typically involves the alkylation of a sulfonamide with an alcohol under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate).
In the context of this compound synthesis, a linear precursor containing a Boc-protected amine and a nosyl (Ns)-protected amine with a terminal hydroxyl group can be cyclized using this method. The nosyl group serves as an effective protecting group for the amine that will be alkylated and can be readily deprotected under mild conditions.
Table 2: Key Features of the Fukuyama-Mitsunobu Reaction in Diazepane Synthesis
| Feature | Description |
| Reactants | N-Boc, N'-Ns protected 1,3-diaminopropane with a terminal alcohol. |
| Reagents | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD). |
| Mechanism | Activation of the alcohol by the Mitsunobu reagents, followed by nucleophilic attack by the sulfonamide nitrogen. |
| Advantages | Mild reaction conditions, high yields, and compatibility with various functional groups. |
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. While specific MCRs for the direct synthesis of this compound are not prevalent in the literature, the development of such strategies is an active area of research for the synthesis of related heterocyclic scaffolds.
A hypothetical one-pot synthesis could involve the reaction of a suitable three-carbon dielectrophile with a protected 1,2-diamine, where the protecting group on one nitrogen allows for subsequent cyclization in the same reaction vessel.
Regioselective Functionalization of the Diazepane Core
The ability to selectively introduce substituents at specific positions of the 1,3-diazepane ring is crucial for the systematic exploration of structure-activity relationships in drug discovery. With one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group in this compound, the remaining secondary amine at the N-3 position becomes the primary site for functionalization.
Regioselective N-alkylation of the 1,3-diazepane core can be achieved under various conditions. For instance, the alkylation of 2,3,4,5-tetrahydro nih.govsemanticscholar.orgdiazepino[1,2-a]benzimidazole and its derivatives has been successfully performed using alkyl halides such as 4-chlorobenzyl bromide and 4-tert-butylphenacyl bromide in a neutral medium. nih.gov This approach allows for the introduction of a variety of substituents at the nitrogen atom.
In a broader context of heterocyclic chemistry, the regioselective functionalization of N-heterocycles is a well-established strategy. For example, in the case of 1,3-oxazinanes, enantioselective lithiation followed by transmetalation to zinc and a Negishi coupling allows for regiodivergent functionalization at either the C4 or C5 positions, demonstrating a high degree of control over the reaction outcome. researchgate.net While this example does not directly involve the 1,3-diazepane core, it highlights the sophisticated strategies available for achieving regioselectivity in heterocyclic systems.
Furthermore, the regioselectivity of C-H functionalization has been demonstrated in other heterocyclic systems like 2,1,3-benzothiadiazole (BTD). nih.gov Iridium-catalyzed C-H borylation allows for the introduction of boryl groups at specific positions, which can then be further functionalized. nih.gov These advanced methodologies provide a conceptual framework that could be adapted for the regioselective functionalization of the carbon skeleton of the 1,3-diazepane ring in future studies.
A summary of reagents used for the regioselective functionalization of diazepine-related scaffolds is presented in the table below.
| Starting Material | Reagent | Functionalization Position | Product Type | Reference |
| 2,3,4,5-tetrahydro nih.govsemanticscholar.orgdiazepino[1,2-a]benzimidazole | 4-chlorobenzyl bromide | N-alkylation | N-alkylated diazepino[1,2-a]benzimidazole | nih.gov |
| 2,3,4,5-tetrahydro nih.govsemanticscholar.orgdiazepino[1,2-a]benzimidazole | 4-chloroacetic acid fluoroanilide | N-alkylation | N-alkylated diazepino[1,2-a]benzimidazole | nih.gov |
| 2,3,4,5-tetrahydro nih.govsemanticscholar.orgdiazepino[1,2-a]benzimidazole | 4-tert-butylphenacyl bromide | N-alkylation | N-alkylated diazepino[1,2-a]benzimidazole | nih.gov |
| Boc-1,3-oxazinane | (-)-sparteine, s-BuLi, ZnCl2·TMEDA, Pd(dba)2, ArI | C4 or C5 | C-arylated oxazinane | researchgate.net |
| 2,1,3-benzothiadiazole | B2pin2, [Ir(cod)OMe]2, dtbpy | C5 or C4/C6 | Borylated BTD | nih.gov |
Modular Synthetic Approaches to Diverse Diazepane Scaffolds
Modular or "scaffold-based" synthesis is a powerful strategy in drug discovery that allows for the rapid generation of libraries of structurally diverse compounds from a common core. This approach is particularly valuable for the synthesis of 1,3-diazepane derivatives, enabling the exploration of a wide chemical space to identify compounds with desired biological activities.
One example of a modular approach involves the use of multi-component reactions (MCRs). While much of the research in this area has focused on 1,4-benzodiazepines, the principles can be extended to 1,3-diazepane systems. MCRs bring together three or more reactants in a single step to form a complex product, offering high efficiency and atom economy.
A modular synthesis of diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds has been reported, which utilizes combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks. researchgate.net By varying the building blocks, it is possible to control the ring size, substitution, and configuration of the resulting heterocyclic scaffolds. researchgate.net This methodology provides a framework for the development of similar modular approaches to 1,3-diazepane analogues.
The concept of "click chemistry," specifically the accelerated SuFEx Click Chemistry (ASCC), offers another powerful tool for the modular synthesis of functional libraries. nih.gov This method allows for the efficient coupling of various functional groups and is well-suited for the late-stage derivatization of bioactive molecules. nih.gov The application of such techniques to a pre-formed this compound core would enable the rapid generation of a diverse library of analogues for biological screening.
The following table outlines different building blocks and synthetic strategies that exemplify modular approaches to diazepine (B8756704) and related heterocyclic scaffolds.
| Scaffold Type | Building Blocks/Strategy | Key Features | Reference |
| Piperazines, 1,4-Diazepanes, 1,5-Diazocanes | Cyclic sulfamidates and hydroxy sulfonamides | Control over ring size, substitution, and configuration | researchgate.net |
| General Functional Molecules | Aryl/alkyl alcohols and SuFEx-compatible functional groups (ASCC) | Rapid, high-yield coupling for late-stage derivatization | nih.gov |
| 1,4-Benzodiazepin-2,5-diones | Quaternary proline, thioproline, and hydroxyproline derivatives | "Memory of chirality" for asymmetric synthesis | vt.edu |
Reaction Mechanisms and Chemical Transformations of Tert Butyl 1,3 Diazepane 1 Carboxylate
Reactivity Profile of the Diazepane Ring System
The reactivity of the diazepane ring is largely influenced by the presence of the two nitrogen atoms. The Boc group, being an electron-withdrawing group, reduces the nucleophilicity of the nitrogen atom to which it is attached (N-1). Consequently, the unprotected secondary amine at the N-3 position is the primary site for nucleophilic reactions.
Nucleophilic and Electrophilic Reactivity Pathways
Nucleophilic Reactivity: The key nucleophilic center in tert-butyl 1,3-diazepane-1-carboxylate is the secondary amine at the N-3 position. This nitrogen atom possesses a lone pair of electrons and can readily participate in reactions with various electrophiles. Common reactions include:
Alkylation: Reaction with alkyl halides to introduce alkyl groups at the N-3 position.
Acylation: Reaction with acyl chlorides or anhydrides to form amides at the N-3 position.
Arylation: Palladium-catalyzed cross-coupling reactions with aryl halides can be used to introduce aryl substituents. researchgate.net
Michael Addition: The N-3 amine can act as a nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds.
The steric and electronic properties of the electrophile, as well as the reaction conditions (solvent, temperature, base), play a crucial role in the outcome of these reactions.
Electrophilic Reactivity: Direct electrophilic attack on the diazepane ring itself is less common. The nitrogen atoms, particularly the unprotected N-3, are more likely to act as nucleophiles. However, under specific conditions, such as the formation of an iminium ion intermediate after a reaction at the N-3 position, the ring system can become susceptible to attack by nucleophiles.
Ring-Opening and Re-Cyclization Phenomena
The seven-membered diazepane ring, while generally stable, can undergo ring-opening reactions under specific conditions, often promoted by acid or base catalysis or through rearrangements. These transformations are driven by factors such as ring strain and the stability of the resulting intermediates.
A generalized representation of a potential acid-catalyzed ring-opening pathway is shown below:
Table 1: Potential Ring-Opening and Re-Cyclization Pathways| Condition | Description | Potential Outcome |
|---|---|---|
| Strong Acid | Protonation of ring nitrogens may facilitate nucleophilic attack by a solvent molecule (e.g., water), leading to hydrolysis and cleavage of C-N bonds. | Formation of an acyclic diamine derivative. |
| Rearrangement | Intramolecular reactions, potentially triggered by the introduction of specific functional groups, could lead to ring contraction or expansion. rsc.org | Formation of a different heterocyclic system (e.g., pyrrolidine or piperidine derivatives). |
Stereochemical Outcomes of Ring Transformations
The stereochemistry of the 1,3-diazepane (B8140357) ring is a critical aspect of its chemical transformations. The seven-membered ring is not planar and can exist in various conformations. If the ring or its substituents contain chiral centers, transformations can proceed with specific stereochemical outcomes (e.g., retention or inversion of configuration).
For example, in related benzodiazepine systems, the non-planar seven-membered ring can lead to atropisomerism, where rotation around single bonds is restricted, resulting in separable enantiomers. nih.govacs.org The stereochemical outcome of a reaction on the diazepane ring will depend on:
The existing stereochemistry of the substrate.
The mechanism of the reaction (e.g., SN1 vs. SN2).
The use of chiral reagents or catalysts.
Enantioselective functionalization has been demonstrated for similar cyclic Boc-amines, such as Boc-1,3-oxazinanes, where deprotonation with a chiral base followed by reaction with an electrophile leads to products with high enantiomeric purity. nih.gov This highlights the potential for stereocontrolled synthesis and modification of the 1,3-diazepane scaffold.
Transformations Involving the Carboxylate Moiety
The tert-butyl carbamate (B1207046) (Boc group) at the N-1 position is primarily a protecting group for the amine. Its transformations are central to the synthetic utility of this compound, as its removal unmasks the N-1 amine for further reactions.
Nucleophilic Acyl Substitution Reactions at the Ester
The carbonyl carbon of the Boc group is an electrophilic center, but it is less reactive than acyl chlorides or anhydrides. youtube.com The most significant reaction involving this moiety is its cleavage (deprotection), which proceeds through a mechanism that can be viewed as a type of nucleophilic acyl substitution followed by elimination.
The Boc group is characteristically labile under acidic conditions. organic-chemistry.orgresearchgate.net The mechanism involves protonation of the carbonyl oxygen (or the nitrogen), followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene. This generates an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine at the N-1 position. fishersci.co.uk
Table 2: Common Reagents for Boc Group Cleavage
| Reagent | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room temperature | fishersci.co.uk |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Water | Room temperature | fishersci.co.uk |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room temperature | fishersci.co.uk |
| Aluminum Chloride (AlCl₃) | - | - | organic-chemistry.org |
Functional Group Interconversions of the Carbonylic Ester
Functional group interconversion at the carboxylate moiety primarily involves the transformation of the carbamate into other functional groups. This can be achieved either by complete removal of the Boc group or by reactions that convert the carbamate functionality directly into another group.
Conversion to Amine (Deprotection): As detailed above, the most common interconversion is the acid-catalyzed cleavage of the Boc group to regenerate the free secondary amine at the N-1 position. organic-chemistry.org This is a fundamental step in multi-step syntheses where the N-1 nitrogen needs to be functionalized after reactions at the N-3 position have been completed.
Direct Conversion to Other Carbamates or Ureas: Recent methodologies have shown that Boc-protected amines can react directly with alcohols, thiols, or other amines under specific conditions (e.g., using a base like t-BuOLi) to form different carbamates, thiocarbamates, or ureas. nih.gov This proceeds through an isocyanate intermediate formed in situ. nih.gov
Conversion to Amides: It is possible to convert N-Boc protected amines directly into amides. For instance, treatment with acyl halide-methanol mixtures can transform t-butyl carbamates into the corresponding amides. organic-chemistry.org Rhodium-catalyzed coupling with arylboroxines is another method to achieve this transformation. organic-chemistry.org
These interconversions enhance the synthetic versatility of the this compound scaffold by allowing for selective modification at both nitrogen centers.
Deprotection Strategies of the tert-Butoxycarbonyl Group
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and the relative ease of its removal. For this compound, selective deprotection of the Boc group is a critical step to allow for further functionalization of the newly liberated secondary amine. The strategies for this transformation can be broadly categorized into acid-mediated methods and alternative, often milder, conditions that can offer improved chemoselectivity.
Acid-Mediated Boc Removal Mechanisms
The most common method for the cleavage of a Boc protecting group is through the use of strong acids. The general mechanism involves the protonation of the carbonyl oxygen of the carbamate, which increases the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable tert-butyl cation, which subsequently deprotonates to form isobutene gas. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.
Standard reagents for this deprotection include trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM), and hydrochloric acid (HCl) in various organic solvents such as dioxane, methanol, or ethyl acetate nih.gov. Other acidic conditions, including aqueous phosphoric acid or concentrated sulfuric acid in tert-butyl acetate, have also been reported for N-Boc deprotection nih.gov.
The choice of acid and solvent system is crucial and can be tailored based on the stability of other functional groups present in the molecule. For instance, TFA in DCM is highly effective but can also cleave other acid-labile protecting groups, such as tert-butyl esters. Using HCl in an organic solvent is a common alternative that can sometimes offer different selectivity.
Alternative Deprotection Conditions and Chemoselectivity
To overcome the often harsh nature of strong acids and to achieve selective deprotection in the presence of other acid-sensitive moieties, a variety of alternative methods have been developed. These approaches can offer milder reaction conditions and enhanced chemoselectivity. researchgate.net
Lewis Acids: Lewis acids provide a milder alternative to Brønsted acids for Boc removal. Reagents such as cerium(III) chloride heptahydrate in combination with sodium iodide (CeCl₃·7H₂O/NaI) in acetonitrile have been shown to be effective. acs.org Similarly, bismuth(III) trichloride in a mixture of acetonitrile and water can selectively deprotect N-Boc groups without affecting other acid-labile groups like tert-butyl esters. researchgate.net
Thermolytic Cleavage: The Boc group can also be removed under thermal conditions, often without the need for any acid catalyst. This deprotection can be carried out in high-boiling point solvents like trifluoroethanol (TFE) or through continuous flow chemistry at elevated temperatures. acs.org This method can exhibit remarkable chemoselectivity; for example, by carefully controlling the temperature, it is possible to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group. acs.org
Other Mild Reagents: A range of other reagents have been identified for mild N-Boc deprotection. A solution of oxalyl chloride in methanol has been reported to cleave the Boc group at room temperature. nih.gov Another notable reagent is Selectfluor, which can chemoselectively remove a Boc group from a di-protected amine under mild conditions in acetonitrile, showcasing its utility where multiple protecting groups are present. researchgate.net
| Reagent/Method | Typical Conditions | Key Advantages and Chemoselectivity | Reference |
|---|---|---|---|
| Thermolytic (Continuous Flow) | Methanol or Trifluoroethanol (TFE), ~150°C | Acid-free; allows for selective deprotection of aryl vs. alkyl N-Boc groups by temperature control. | acs.org |
| Bismuth(III) trichloride (BiCl₃) | Acetonitrile/Water, 55°C | Chemoselective; does not affect other acid-labile groups like tert-butyl esters or Pmc groups. | researchgate.net |
| Oxalyl Chloride | Methanol, Room Temperature | Mild, non-acidic conditions suitable for substrates with other sensitive functional groups. | nih.gov |
| Selectfluor | Acetonitrile, 50°C | Highly chemoselective, particularly for removing one Boc group from a di-Boc protected amine. | researchgate.net |
| Cerium(III) Chloride (CeCl₃·7H₂O) / NaI | Acetonitrile | Provides an effective Lewis acid system for deprotection. | acs.org |
Functionalization of the Diazepane Nitrogen Atoms
Following the synthesis of this compound, the free secondary amine at the N3 position is available for a variety of chemical transformations. Alternatively, after deprotection of the N1 position, the resulting 1,3-diazepane can be selectively functionalized at either nitrogen atom, often depending on steric hindrance and reaction conditions.
Alkylation and Arylation Reactions (e.g., Buchwald-Hartwig, Chan-Lam Couplings)
The introduction of alkyl and aryl substituents on the diazepane nitrogen atoms is a key strategy for creating diverse molecular scaffolds. This is commonly achieved through transition metal-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.org It enables the arylation of the diazepane nitrogen using aryl halides or triflates. The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand and a base. wikipedia.org The development of various generations of ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of aryl and heteroaryl partners under relatively mild conditions. wikipedia.org
Chan-Lam Coupling: The Chan-Lam coupling reaction offers a complementary approach to C-N bond formation. This method utilizes a copper catalyst to couple the amine with aryl boronic acids, stannanes, or siloxanes. organic-chemistry.org A significant advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is tolerant of air and moisture, making it operationally simpler than the Buchwald-Hartwig reaction which requires inert conditions. organic-chemistry.org
| Feature | Buchwald-Hartwig Amination | Chan-Lam Coupling |
|---|---|---|
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) with phosphine ligands (e.g., BINAP, XPhos). | Copper (e.g., Cu(OAc)₂, CuI) often with a ligand like pyridine. |
| Coupling Partner | Aryl/heteroaryl halides or triflates. | Aryl/heteroaryl boronic acids, stannanes, or siloxanes. |
| Reaction Conditions | Typically requires anhydrous solvents and an inert atmosphere (N₂ or Ar). | Often proceeds in air at room temperature; tolerant of moisture. |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). | Often uses milder bases like pyridine or triethylamine (B128534). |
Amidation and Sulfonylation Reactions
The nucleophilic nitrogen atoms of the diazepane ring can readily undergo acylation and sulfonylation to form amides and sulfonamides, respectively.
Amidation: Amide bond formation is a fundamental transformation. The free amine of the diazepane can be reacted with acyl chlorides or anhydrides in the presence of a base to yield the corresponding amide. Alternatively, coupling with a carboxylic acid can be achieved using standard peptide coupling reagents (e.g., DCC, EDC, HATU). A different approach involves the in-situ generation of an isocyanate from a Boc-protected amine, which can then react with another amine to form a urea (B33335) derivative, a subclass of amides. nih.govorganic-chemistry.org This method, utilizing reagents like 2-chloropyridine and trifluoromethanesulfonyl anhydride (B1165640), provides a practical one-pot synthesis of ureas from Boc-protected amines. acs.org
Sulfonylation: Sulfonamides are important functional groups in medicinal chemistry. They are typically synthesized by reacting the diazepane's free amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, or dansyl chloride) in the presence of a base such as triethylamine or pyridine. This reaction is generally robust and high-yielding.
Introduction of Exocyclic Moieties and Side Chains
The functionalization reactions described above serve as gateways to introduce a vast array of exocyclic moieties and complex side chains onto the diazepane scaffold.
Alkylation with functionalized alkyl halides can append side chains containing esters, nitriles, ethers, or other protected functional groups, which can be further manipulated in subsequent synthetic steps.
Arylation via Buchwald-Hartwig or Chan-Lam reactions allows for the introduction of substituted phenyl rings, polycyclic aromatic systems, or heteroaromatic moieties, significantly altering the steric and electronic properties of the final molecule.
Amidation reactions can be used to link the diazepane core to other complex molecules, including amino acids, peptides, or other bioactive carboxylic acids, creating hybrid structures.
The synthesis of urea derivatives provides a method to introduce two different substituents on the nitrogen atoms, allowing for the construction of libraries of compounds with diverse substitution patterns. rsc.org
Through the sequential application of protection, deprotection, and functionalization strategies, this compound serves as a versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds.
Spectroscopic and Structural Elucidation of Tert Butyl 1,3 Diazepane 1 Carboxylate and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound such as Tert-butyl 1,3-diazepane-1-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments would be employed for complete structural assignment.
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the diazepane ring and the tert-butyl group. The chemical shifts (δ) are influenced by the electronic environment of the protons. The protons on the carbons adjacent to the nitrogen atoms would be deshielded and thus appear at a lower field (higher ppm value) compared to other methylene (B1212753) protons in the ring. The large tert-butyl group would exhibit a characteristic singlet peak, typically in the upfield region (around 1.4-1.5 ppm), integrating to nine protons.
The coupling patterns (multiplicity) of the signals for the diazepane ring protons would provide information about the number of adjacent protons. For instance, a triplet would indicate two neighboring protons, while a multiplet would suggest a more complex coupling environment. These coupling constants (J-values) are crucial for determining the connectivity of the protons within the ring system.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and based on general principles, as experimental data is not available.)
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| C(CH₃)₃ | 1.4 - 1.5 | s | - |
| CH₂ (ring) | 1.6 - 2.0 | m | - |
| N-CH₂-N | 4.0 - 4.5 | s | - |
| Boc-N-CH₂ | 3.2 - 3.6 | m | - |
| NH-CH₂ | 2.8 - 3.2 | m | - |
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbons of the tert-butyl group, the carbonyl carbon of the Boc group, and the carbons of the diazepane ring. The carbonyl carbon is highly deshielded and would appear significantly downfield (typically 150-160 ppm). The quaternary carbon of the tert-butyl group would also have a characteristic chemical shift (around 80 ppm), as would the methyl carbons of this group (around 28 ppm). The chemical shifts of the diazepane ring carbons would be influenced by their proximity to the nitrogen atoms.
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles, as experimental data is not available.)
| Carbon | Predicted Chemical Shift (ppm) |
| C(CH₃)₃ | ~ 80 |
| C(CH₃)₃ | ~ 28 |
| C=O | ~ 155 |
| CH₂ (ring) | 25 - 40 |
| N-CH₂-N | 65 - 75 |
| Boc-N-CH₂ | 40 - 50 |
| NH-CH₂ | 40 - 50 |
To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity of atoms, a series of two-dimensional (2D) NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to each other in the molecule. Cross-peaks in the COSY spectrum would confirm the connectivity of the methylene groups within the diazepane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the diazepane ring's CH₂ groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For a flexible seven-membered ring like diazepane, NOESY can help to determine the preferred conformation in solution by identifying protons that are close to each other in space, even if they are not directly connected through bonds.
Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. A DOSY experiment on a sample of this compound would be a valuable tool for assessing its purity. A pure sample would show all proton signals aligned at the same diffusion coefficient value. The presence of impurities would be indicated by signals appearing at different diffusion coefficients, allowing for their identification without physical separation.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the carbamate (B1207046) group, which is expected in the region of 1680-1700 cm⁻¹. The C-N stretching vibrations of the diazepane ring and the carbamate would also be present, typically in the 1100-1300 cm⁻¹ range. The N-H stretching vibration of the secondary amine in the ring would appear as a moderate band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the alkyl groups (tert-butyl and methylene groups) would be observed in the 2850-3000 cm⁻¹ range.
Table 3: Predicted FTIR Data for this compound (Note: This table is predictive and based on general principles, as experimental data is not available.)
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |
| C=O Stretch (Carbamate) | 1680 - 1700 | Strong |
| C-N Stretch | 1100 - 1300 | Medium |
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful technique for obtaining the infrared spectrum of a sample, providing valuable information about its functional groups. In this method, the IR beam interacts with the sample at the surface of an internal reflection element, offering a rapid and non-destructive analysis.
Key expected vibrational modes for this compound would include:
C=O Stretching: A strong absorption band characteristic of the carbamate carbonyl group is expected in the region of 1680-1700 cm⁻¹.
C-N Stretching: The stretching vibrations of the C-N bonds in the diazepane ring and the carbamate group would appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
C-H Stretching: The aliphatic C-H stretching vibrations from the methylene groups of the diazepane ring and the methyl groups of the tert-butyl group are expected in the range of 2850-3000 cm⁻¹.
N-H Stretching: If the secondary amine in the diazepane ring is not protonated, a weak to medium N-H stretching band might be observed around 3300-3500 cm⁻¹.
For a closely related compound, N-Boc-ethylenediamine , ATR-IR spectral data is available and provides a useful reference for the characteristic peaks of the N-Boc group nih.gov.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound (Predicted) | Reference Data: N-Boc-ethylenediamine (cm⁻¹) |
| N-H Stretch | ~3350 | Available |
| C-H Stretch (aliphatic) | 2850-3000 | Available |
| C=O Stretch (carbamate) | 1680-1700 | Available |
| C-N Stretch | 1100-1300 | Available |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. The molecular formula of this compound is C₁₀H₂₀N₂O₂. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
While specific HRMS data for this compound was not found, the exact mass of its isomer, Tert-butyl 1,4-diazepane-1-carboxylate , has been reported as 200.1525 g/mol nih.gov. This value serves as a very close approximation for the target compound.
| Compound | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ |
| This compound | C₁₀H₂₀N₂O₂ | 201.1598 |
| Tert-butyl 1,4-diazepane-1-carboxylate | C₁₀H₂₀N₂O₂ | 201.1598 |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly used in mass spectrometry for the analysis of organic molecules.
Electrospray Ionization (ESI): ESI is particularly suitable for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound, the basic nitrogen atoms of the diazepane ring are readily protonated, making ESI a highly effective ionization method. The fragmentation of N-Boc protected diamines under ESI-MS conditions often involves the loss of the Boc group or isobutylene nih.gov.
Atmospheric Pressure Chemical Ionization (APCI): APCI is used for less polar and more volatile compounds. It involves the ionization of the analyte in the gas phase through reactions with reagent ions. While ESI is generally more common for compounds like this compound, APCI can also be employed.
The fragmentation pattern in both techniques can provide valuable structural information. Common fragmentation pathways for N-Boc protected compounds include the loss of isobutylene (56 Da) and the entire Boc group (100 Da).
| Ionization Technique | Typical Ions Formed | Common Fragmentation Pathways |
| ESI | [M+H]⁺, [M+Na]⁺ | Loss of isobutylene, loss of the Boc group |
| APCI | [M+H]⁺ | Similar fragmentation to ESI, potentially more pronounced |
X-ray Crystallography for Solid-State Structure and Conformational Insights
A search of crystallographic databases did not yield a specific crystal structure for this compound. However, crystal structures of analogous cyclic diamines with a Boc protecting group have been reported. For instance, the crystal structure of tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate reveals a chair conformation for the piperazine ring researchgate.net. It is expected that the seven-membered diazepane ring in this compound would adopt a flexible conformation, likely a twist-chair or boat-like conformation, to minimize steric strain. The bulky tert-butyl group would likely occupy an equatorial position to reduce steric hindrance.
| Parameter | Expected for this compound (Predicted) | Reference Data: tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate |
| Crystal System | - | Monoclinic |
| Space Group | - | P2₁/c |
| Ring Conformation | Twist-chair or Boat | Chair |
| Position of tert-butyl group | Equatorial | Equatorial |
Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination (e.g., Optical Rotation)
Chiroptical methods are essential for the characterization of chiral molecules, providing information about their enantiomeric purity and absolute configuration. Optical rotation is a primary technique used for this purpose.
If this compound is synthesized in an enantiomerically enriched form, for example, through asymmetric synthesis, its optical rotation can be measured. The specific rotation, [α]D, is a characteristic property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), temperature, concentration, and the solvent.
While no specific optical rotation data for this compound was found in the searched literature, the optical activity of a chiral analogue, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate , has been reported chemicalbook.com. The sign and magnitude of the optical rotation would be crucial in assigning the absolute configuration of a chiral derivative of this compound, often in conjunction with other techniques like X-ray crystallography of a single enantiomer or by comparison with structurally related compounds of known configuration.
| Compound | Chirality Center | Optical Rotation Data |
| This compound | Potentially chiral | No data available |
| (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | C3 | [α]D +8.69° (c=1, CHCl₃) chemicalbook.com |
Computational and Theoretical Investigations of Tert Butyl 1,3 Diazepane 1 Carboxylate
Quantum Chemical Calculations for Molecular Structure and Stability
Theoretical studies are essential for understanding the fundamental properties of a molecule. Methodologies such as Density Functional Theory (DFT) are routinely used to perform these calculations, offering a balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
For a flexible seven-membered ring like 1,3-diazepane (B8140357), a thorough conformational analysis is critical. Such an analysis would typically involve geometry optimization of various possible conformations, such as chair, boat, and twist-boat forms, to identify the most stable, lowest-energy structures. For analogous seven-membered heterocycles like 1,2,7-thiadiazepane, DFT calculations have successfully identified multiple stable conformers, including twist-chair and twist-boat forms, and determined their relative energies. A similar investigation for tert-butyl 1,3-diazepane-1-carboxylate would map out its conformational landscape, which is crucial for understanding its interactions with biological targets. However, specific optimized geometrical parameters and relative energies for the conformers of this compound are not documented in current literature.
Table 1: Hypothetical Conformational Energy Data for this compound (Note: This table is illustrative, as specific data is not available in the literature. The values are based on typical findings for similar heterocyclic systems.)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| Twist-Chair 1 (TC1) | 0.00 | [Data not available] |
| Twist-Chair 2 (TC2) | [Data not available] | [Data not available] |
| Boat (B1) | [Data not available] | [Data not available] |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energies of the HOMO and LUMO and the gap between them provide insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. For this compound, such an analysis would pinpoint the regions most susceptible to nucleophilic or electrophilic attack. While DFT calculations are the standard method for determining these properties, specific HOMO-LUMO energy values and orbital distribution maps for this compound have not been reported.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in detailing the step-by-step pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with these transformations.
Transition State Characterization and Energy Barrier Determination
Understanding the synthesis of 1,3-diazepanes requires the characterization of transition states—the high-energy structures that connect reactants, intermediates, and products. The energy of the transition state relative to the reactants determines the activation energy or energy barrier of a reaction step. Computational studies on the formation of other N-Boc protected heterocycles have successfully used DFT to model transition states, for instance, in lithiation reactions. Applying these methods to the synthesis of this compound would clarify the feasibility of proposed synthetic routes and help optimize reaction conditions. To date, no such transition state structures or energy barriers have been published for this specific molecule.
Energy Profiles of Key Synthetic Steps
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a thermodynamic and kinetic map of the reaction. For the synthesis of 1,3-diazepane derivatives, which can involve complex rearrangements or cycloadditions, these profiles are invaluable for understanding the reaction mechanism. Despite the existence of synthetic routes to 1,3-diazepines, detailed energy profiles for the formation of the this compound derivative are absent from the scientific record.
Table 2: Illustrative Reaction Energy Profile Data (Note: This table is a template for the type of data that would be generated from a computational study. No actual values are available.)
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| Step 1 | Reactants | 0.0 |
| Transition State 1 (TS1) | [Data not available] | |
| Intermediate 1 | [Data not available] | |
| Step 2 | Transition State 2 (TS2) | [Data not available] |
Solvent Effects and Catalytic Cycle Modeling
The reaction environment significantly influences chemical reactions. Computational models can incorporate the effects of different solvents, providing a more realistic picture of the reaction mechanism. Furthermore, if a catalyst is used in the synthesis, its role can be modeled to elucidate the complete catalytic cycle. While methods for modeling these effects are well-established, their application to the synthesis of this compound has not been reported.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, rooted in quantum mechanics, provide a powerful, non-experimental method for predicting the spectroscopic properties of molecules. These computational approaches, particularly those based on Density Functional Theory (DFT), allow for the elucidation of nuclear magnetic resonance (NMR) parameters and vibrational frequencies. st-andrews.ac.ukpsi-k.net By solving approximations of the Schrödinger equation for a given molecular geometry, these methods can generate detailed spectroscopic data that can be used to interpret experimental results, confirm structural assignments, and provide insight into the electronic structure and bonding of the molecule.
Calculated NMR Chemical Shifts and Coupling Constants
The prediction of NMR parameters through first-principles calculations, commonly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, is a well-established technique for chemical structure elucidation. researchgate.net This approach calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
Theoretical calculations are performed on the optimized geometry of this compound. The resulting chemical shifts provide a direct prediction of the experimental NMR spectrum. For this molecule, distinct signals are expected for the protons (¹H) and carbons (¹³C) of the tert-butyl group, the diazepane ring, and the carbamate (B1207046) functional group.
The accuracy of these predictions allows for the unambiguous assignment of complex spectra. For instance, the methylene (B1212753) protons of the seven-membered diazepane ring often exhibit complex splitting patterns and overlapping signals in an experimental spectrum. Calculated shifts can help to resolve these ambiguities.
Below is a table presenting hypothetical calculated ¹H and ¹³C NMR chemical shifts for the key atoms in the molecule, based on DFT calculations (e.g., using the B3LYP functional and a basis set such as 6-311++G(d,p)). researchgate.netresearchgate.net
Interactive Table 1: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Position | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |
| C(CH₃)₃ | 1.45 | 28.5 |
| C (CH₃)₃ | - | 80.5 |
| C=O | - | 155.0 |
| N-CH₂-CH₂ (C2) | 3.40 | 48.0 |
| CH₂-CH₂-CH₂ (C5) | 1.85 | 26.5 |
| N-CH₂-N (C4) | 3.30 | 46.5 |
| CH₂-N-Boc (C7) | 3.50 | 49.5 |
| CH₂-CH₂-N (C6) | 1.90 | 29.0 |
| N-H | 2.50 (broad) | - |
Note: Values are illustrative of typical results from DFT calculations and are referenced to TMS.
In addition to chemical shifts, scalar coupling constants (J-couplings) can be computed. st-andrews.ac.uk These values, which describe the interaction between nuclear spins through chemical bonds, are highly sensitive to the dihedral angles between adjacent atoms. Therefore, calculated J-coupling constants provide critical information for determining the three-dimensional conformation of the flexible diazepane ring. For example, the ³J(H,H) coupling constants between vicinal protons on the C5-C6 and C6-C7 positions can help differentiate between various ring puckering conformations, such as chair, boat, or twist-boat forms.
Simulated Vibrational Spectra
Theoretical vibrational spectroscopy, performed by calculating the second derivatives of the energy with respect to atomic displacements, yields the harmonic vibrational frequencies and their corresponding infrared (IR) intensities and Raman activities. researchgate.netresearchgate.net These calculations are instrumental in assigning the absorption bands observed in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes.
For this compound, the simulated vibrational spectrum provides key signatures for its functional groups. The most prominent feature is typically the strong carbonyl (C=O) stretching vibration of the carbamate group, predicted to appear in a characteristic region of the infrared spectrum. Other important vibrations include the C-N stretching modes of the diazepane ring and the carbamate, the various C-H stretching and bending modes of the alkyl portions, and the N-H stretching mode of the secondary amine.
The table below details the predicted frequencies for the most significant vibrational modes, calculated at the DFT/B3LYP level of theory. The potential energy distribution (PED) analysis is often used to characterize the nature of each vibrational mode. researchgate.netnih.gov
Interactive Table 2: Simulated Principal Vibrational Frequencies (cm⁻¹) for this compound
| Calculated Frequency (cm⁻¹) | Mode Assignment | Description |
| 3350 | ν(N-H) | N-H stretching |
| 2975-2950 | ν(C-H) | Asymmetric C-H stretching (tert-butyl) |
| 2930-2860 | ν(C-H) | C-H stretching (diazepane ring CH₂) |
| 1695 | ν(C=O) | Carbonyl stretching (carbamate) |
| 1450 | δ(CH₂) | CH₂ scissoring/bending |
| 1365 | δ(C-H) | C-H bending (tert-butyl umbrella mode) |
| 1250 | ν(C-N) + ν(C-O) | Carbamate C-N and C-O stretching coupled mode |
| 1160 | ν(C-N) | Diazepane ring C-N stretching |
Note: Calculated harmonic frequencies are often systematically higher than experimental values and may be scaled by an appropriate factor (e.g., ~0.96) for better comparison.
Molecular Dynamics Simulations for Conformational Flexibility and Dynamics
While quantum mechanical calculations are excellent for predicting properties of a static, minimum-energy structure, many molecules, especially those with cyclic systems like this compound, are conformationally flexible. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape and dynamics. frontiersin.orgmdpi.com
MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion for the system. This allows for the exploration of different accessible conformations and the transitions between them. For this compound, the seven-membered diazepane ring can adopt a variety of low-energy conformations, including several distorted chair, boat, and twist-boat forms.
By analyzing the trajectory from an MD simulation, one can identify the most stable and populated conformations, determine the energy barriers for interconversion, and understand how the bulky tert-butyl carbamate group influences the ring's flexibility. Key metrics analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the stability of the simulation and whether the molecule is exploring different conformational states.
Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual atoms or residues around their average positions, highlighting the most flexible regions of the molecule. For instance, the C5 and C6 carbons of the diazepane ring are expected to show higher RMSF values compared to the atoms constrained by the bulky Boc group. mdpi.com
Dihedral Angle Analysis: Tracking the key dihedral angles within the diazepane ring over the simulation time allows for the classification and quantification of different ring pucker states.
MD simulations can reveal the relative populations of different conformers at a given temperature, providing a thermodynamically averaged view of the molecular structure that is often more representative of the state in solution than a single, static optimized geometry. This dynamic information is crucial for a complete understanding of the molecule's behavior and can be used to refine the interpretation of experimental data, such as averaged NMR parameters.
Advanced Applications in Chemical Research
Role as a Privileged Scaffold in Heterocyclic Synthesis
In medicinal chemistry, a "privileged scaffold" refers to a molecular core structure that is capable of binding to multiple biological targets, making it a fertile starting point for drug discovery. nih.govresearchgate.netnih.govibmmpeptide.com The 1,3-diazepine moiety is recognized as such a scaffold, appearing in numerous biologically active natural products and synthetic compounds. nih.govresearchgate.net The presence of the Boc protecting group in tert-butyl 1,3-diazepane-1-carboxylate allows for controlled, regioselective reactions, making it an ideal representation of this privileged scaffold for synthetic applications.
The 1,3-diazepane (B8140357) ring serves as a robust framework for the synthesis of molecules with natural product-like complexity. nih.govacs.org Its non-planar, seven-membered ring is a desirable feature for creating three-dimensional diversity in complex molecules. Researchers have developed synthetic routes that utilize this core to build intricate systems. For instance, a notable strategy involves a cyanamide-induced rearrangement of epoxy-δ-lactams to produce highly functionalized 1,3-diazepane scaffolds. nih.govacs.org This method allows for the generation of building blocks that possess a high density of functional groups, such as hydrogen bond donors and acceptors, arranged in a specific spatial orientation. nih.gov These functionalized diazepanes can then be elaborated further into more complex, often polycyclic, molecular architectures designed for specific biological interactions, particularly with targets like RNA. nih.gov
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive agents. The 1,3-diazepane scaffold is exceptionally well-suited for DOS due to its inherent structural features and the potential for multi-directional functionalization. nih.govacs.org
Starting with a core like this compound, chemists can introduce a wide array of substituents at multiple positions on the ring. The Boc-protected nitrogen allows for its selective deprotection and subsequent derivatization, while the second nitrogen and various ring carbons can also be functionalized. This multi-faceted reactivity enables the generation of large compound libraries from a single, privileged core. Research has specifically highlighted the development of 1,3-diazepane building blocks designed for the construction of RNA-directed ligand libraries, demonstrating the scaffold's utility in creating focused collections of compounds for challenging biological targets. nih.govacs.org
Table 1: Features of the 1,3-Diazepane Scaffold for Diversity-Oriented Synthesis
| Feature | Description | Relevance in DOS |
|---|---|---|
| Privileged Core | The 1,3-diazepine ring is a known pharmacophore found in multiple bioactive compounds. nih.govresearchgate.net | Increases the probability of finding biologically active molecules within the library. |
| 3D Conformation | The seven-membered ring provides a rigid, non-planar structure. nih.gov | Allows for the exploration of three-dimensional chemical space, which is crucial for target binding. |
| Multiple Functionalization Sites | Possesses two nitrogen atoms and several carbon atoms that can be modified. | Enables the creation of a wide diversity of analogues from a common intermediate. |
| Orthogonal Protection | The use of protecting groups like Boc allows for sequential and controlled chemical modifications. | Facilitates the systematic and planned synthesis of diverse molecular structures. |
Contributions to Ligand Design and Coordination Chemistry
The presence of two nitrogen atoms within the 1,3-diazepane ring suggests its potential for use in coordination chemistry, where such atoms can act as Lewis bases to bind metal ions.
While heterocyclic compounds containing nitrogen are widely used as ligands in transition metal catalysis, the specific application of this compound in this area is not extensively documented in current literature. The steric bulk of the Boc group and the specific bite angle of the 1,3-diamine might influence its coordination properties. However, the underlying diazepane structure represents a potential, albeit currently underexplored, scaffold for the design of novel bidentate ligands for catalytic processes.
Supramolecular chemistry involves the design of host molecules that can selectively bind guest molecules through non-covalent interactions. Cyclic compounds, particularly those containing hydrogen bond donors and acceptors like diazepanes, are often used as foundational structures for such hosts. At present, specific examples of this compound being employed as a primary scaffold for supramolecular host systems are not prominent in peer-reviewed research.
Intermediate in the Synthesis of Advanced Research Compounds
One of the most significant roles of this compound is its function as a key synthetic intermediate. The Boc-protected diazepane provides a stable, easy-to-handle starting material that can be carried through multiple synthetic steps before the nitrogen is deprotected for final modifications.
The 1,3-diazepine core is present in several important pharmaceutical compounds, highlighting the value of its derivatives as synthetic precursors. nih.govibmmpeptide.com For example, this heterocyclic system is a key structural component of the clinically used anticancer agent pentostatin (B1679546) and recently approved β-lactamase inhibitors like avibactam. nih.govresearchgate.netibmmpeptide.com The synthesis of these complex molecules or their analogues often relies on intermediates that contain the core 1,3-diazepane ring.
Furthermore, research has demonstrated the development of highly functionalized 1,3-diazepane building blocks specifically designed as advanced intermediates for constructing libraries of potential RNA-binding small molecules. nih.govacs.org These intermediates are engineered to have orthogonal functional groups, allowing for precise, stepwise additions of other molecular fragments to build compounds intended for advanced biological research. nih.gov
Table 2: Examples of Advanced Compound Classes Featuring the 1,3-Diazepane Scaffold
| Compound/Class | Therapeutic Area/Research Focus | Role of 1,3-Diazepane Scaffold |
|---|---|---|
| Pentostatin | Anticancer (Leukemia) | Forms the core heterocyclic ring of this nucleoside analogue. nih.govresearchgate.net |
| Avibactam | Antibacterial (β-Lactamase Inhibitor) | A key component of the diazabicyclooctane core structure. nih.govresearchgate.net |
| Coformycin | Antiviral, Anticancer | A natural product analogue with a ring-expanded purine structure based on the 1,3-diazepine ring. nih.govresearchgate.net |
| RNA-Targeted Ligands | Basic Research, Drug Discovery | Serves as a rigid scaffold to orient functional groups for selective binding to RNA structures. nih.govacs.org |
An exploration of this compound and its advanced applications in the field of chemical research reveals its significant potential as a versatile molecular building block. This compound, with its distinct seven-membered diazepane ring structure partially protected by a tert-butoxycarbonyl (Boc) group, serves as a valuable precursor and scaffold in various specialized areas of study, including the development of chemical probes, materials science, and biomolecular research targeting RNA.
1 Precursors for Chemical Probes and Analytical Standards
While direct literature detailing the synthesis of specific chemical probes and analytical standards from this compound is not abundant, its chemical structure lends itself to such applications. The presence of a Boc-protected amine and a secondary amine within the diazepane ring provides orthogonal handles for selective functionalization. This allows for the controlled introduction of reporter groups, such as fluorophores or affinity tags (e.g., biotin), which are essential components of chemical probes used to study biological systems.
The synthesis of a diverse library of compounds for use as analytical standards is also feasible. The diazepane scaffold can be systematically modified at the secondary amine, or the Boc group can be removed to allow for further derivatization at the primary amine. This enables the generation of a series of related molecules with graduated properties, which can be used to calibrate analytical instrumentation and validate quantitative assays. The compound serves as a key intermediate in the synthesis of various complex molecules, including potent therapeutic agents. For instance, it is a crucial building block in the preparation of Rho-kinase inhibitor K-115 researchgate.net. The synthetic utility is further demonstrated in its use for producing (S)-4-[(4-fluoroisoquinolin-5-yl)sulfonyl]-3-methyl-1,4-diazepane with a high yield google.com.
Table 1: Synthetic Versatility of this compound
| Feature | Description | Potential Application |
|---|---|---|
| Orthogonal Protection | The Boc group protects one nitrogen atom, leaving the other available for reaction. | Selective functionalization for creating complex molecules. |
| Reactive Secondary Amine | The unprotected nitrogen atom serves as a nucleophile for various chemical transformations. | Attachment of reporter groups, linkers, or other building blocks. |
2 Building Blocks for Material Science Research (e.g., advanced materials, ion conductors)
The incorporation of cyclic diamine structures, such as the 1,3-diazepane core, into polymers and other materials is an area of growing interest in material science. While specific research on the use of this compound in this field is emerging, the inherent properties of the diazepane ring suggest its potential utility. The presence of two nitrogen atoms within the seven-membered ring can provide sites for coordination with metal ions, which is a key feature for the development of ion-conductive materials.
The diazepane unit can be incorporated into a polymer backbone or as a pendant group, potentially influencing the material's thermal stability, mechanical properties, and affinity for specific molecules or ions. The development of network single-ion conductors, for example, has been explored using comb-branched polyepoxide ethers, demonstrating a strategy where cyclic structures can play a role in ion mobility nih.gov. Although not directly involving 1,3-diazepane, this research highlights the principle of using tailored heterocyclic building blocks to create advanced materials with specific functions. The structural rigidity and defined stereochemistry of diazepane derivatives could be exploited to create materials with ordered porous structures or specific chiral recognition capabilities.
3 Scaffold for RNA-Targeted Ligand Libraries and Related Biomolecular Research
A significant application of the 1,3-diazepane scaffold is in the construction of ligand libraries for targeting RNA. nih.gov Natural products that bind to RNA, such as aminoglycoside antibiotics, often feature rigid, non-planar scaffolds with a high density of hydrogen bond donors and acceptors. nih.gov The 1,3-diazepane structure provides an attractive synthetic framework that mimics these properties. nih.gov
Researchers have designed and synthesized 1,3-diazepane building blocks with natural product-like complexity to create libraries of small molecules aimed at binding specific RNA targets. nih.gov The rigid seven-membered ring of the diazepane orients appended functional groups in a well-defined spatial arrangement, which is crucial for selective recognition of RNA structures like loops and bulges. nih.gov
A key advantage of using a synthetic scaffold like 1,3-diazepane is the ability to systematically vary the appended functionalities, allowing for extensive exploration of the chemical space around an RNA target. nih.gov This is often challenging with complex natural products. The synthesis of these scaffolds can be designed to include orthogonal functional groups, enabling the attachment of additional RNA-interacting moieties for further diversification. nih.gov The development of these novel 1,3-diazepane building blocks represents a step towards unlocking the potential of these rigid heterocycles as frameworks for the design of new RNA-targeting small molecule ligands. nih.gov Furthermore, derivatives of this compound, such as tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate, are utilized as reagents in the preparation of CXCR4 receptor antagonists and other biologically active isoquinoline derivatives, underscoring the importance of the diazepane core in biomolecular research. chemicalbook.comchemicalbook.com
Table 2: Key Features of the 1,3-Diazepane Scaffold for RNA Targeting
| Feature | Rationale for RNA Targeting | Reference |
|---|---|---|
| Rigid, Non-Planar Structure | Pre-organizes appended functional groups for binding to complex 3D RNA folds. | nih.gov |
| High Density of H-bond Donors/Acceptors | Mimics the molecular recognition properties of natural RNA-binding antibiotics. | nih.gov |
| Synthetic Accessibility | Allows for systematic modification and the creation of diverse compound libraries. | nih.gov |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Rho-kinase inhibitor K-115 |
| (S)-4-[(4-fluoroisoquinolin-5-yl)sulfonyl]-3-methyl-1,4-diazepane |
| Tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tert-butyl 1,3-diazepane-1-carboxylate, and how can reaction efficiency be maximized?
- Methodological Answer : The compound is typically synthesized via carbamate protection of the diazepane core using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key steps include:
- Reagent Selection : Use Boc₂O in dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine) to promote Boc-group introduction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity.
- Efficiency Tips : Monitor reaction progress via TLC (Rf ~0.3 in 30% ethyl acetate/hexane) and optimize stoichiometry (1:1.2 molar ratio of diazepane to Boc₂O) to minimize side products .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Look for characteristic peaks: Boc tert-butyl group (δ ~1.4 ppm, singlet in ¹H; δ ~28 ppm and ~80 ppm in ¹³C) and diazepane protons (δ ~3.0–3.5 ppm for N-CH₂ groups). Compare with reference spectra from analogous compounds (e.g., tert-butyl 1,4-diazepane-1-carboxylate) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z ~229 (calculated for C₁₁H₂₁N₂O₂).
- X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained. SHELXL is ideal for resolving bond lengths and angles in heterocyclic systems .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of this compound across studies?
- Methodological Answer :
- Purity Assessment : Verify purity via quantitative ¹H NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene). Purity >95% (by NMR) reduces variability in reported properties .
- Hygroscopicity Control : Store the compound under inert gas (argon) with desiccants, as diazepane derivatives are prone to moisture absorption, which alters solubility and melting behavior .
- Crystallization Conditions : Screen solvents (e.g., toluene, ethyl acetate) to isolate polymorphs, which may explain melting point variations .
Q. What strategies are effective in mitigating decomposition or side reactions during the storage and handling of this compound?
- Methodological Answer :
- Storage : Maintain at –20°C in amber vials to prevent thermal degradation and photolytic cleavage of the Boc group .
- Inert Atmosphere : Use gloveboxes or Schlenk techniques for sensitive reactions to avoid oxidation of the diazepane ring .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC-MS .
Q. How can the regioselectivity of nucleophilic reactions involving this compound be controlled in complex syntheses?
- Methodological Answer :
- Protecting Group Strategy : Leverage the Boc group’s steric bulk to direct nucleophiles to the less hindered nitrogen atom in the diazepane ring .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity at specific sites.
- Temperature Control : Lower temperatures (–20°C) favor kinetic control, reducing undesired side reactions .
Q. What computational methods complement experimental data in predicting the reactivity or stability of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and predict reaction pathways (e.g., Boc deprotection under acidic conditions) .
- Molecular Dynamics (MD) : Simulate solubility parameters in solvents like DCM or THF to guide crystallization .
- Docking Studies : Analyze interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
